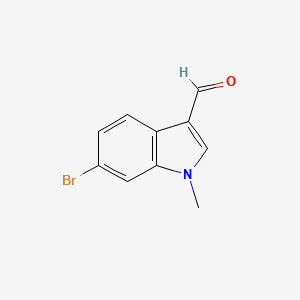

6-bromo-1-methyl-1H-indole-3-carbaldehyde

Overview

Description

6-Bromo-1-methyl-1H-indole-3-carbaldehyde is a brominated indole derivative featuring a methyl group at the N1 position and a formyl group at the C3 position. The bromine atom at the C6 position enhances steric and electronic effects, influencing reactivity and intermolecular interactions . The methyl group at N1 distinguishes it from non-methylated analogs, likely altering solubility, hydrogen-bonding capacity, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-methyl-1H-indole-3-carbaldehyde typically involves the bromination of N-methylindole-3-carbaldehyde. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: N-methyl-6-bromoindole-3-carboxylic acid.

Reduction: N-methyl-6-bromoindole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Indole Derivatives

- This compound serves as a key intermediate in synthesizing various indole derivatives, which are crucial for pharmaceuticals and agrochemicals. The presence of the aldehyde group enhances its reactivity, facilitating further chemical transformations .

2. Drug Discovery

- Researchers utilize 6-bromo-1-methyl-1H-indole-3-carbaldehyde in developing new drugs targeting cancer and neurological disorders. Its potential biological activity makes it a valuable asset in medicinal chemistry . For instance, studies have shown that derivatives of this compound can act as inhibitors against bacterial enzymes, enhancing antibiotic efficacy against resistant strains .

3. Fluorescent Probes

- The compound is employed in creating fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes, thereby contributing to advancements in biological research .

4. Material Science

- In material science, this compound is explored for developing organic materials such as Organic Light Emitting Diodes (OLEDs). Its unique properties enhance the performance of electronic devices .

Case Studies

Mechanism of Action

The mechanism by which 6-bromo-1-methyl-1H-indole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Structural and Substitutional Differences

Key structural analogs include:

Physical and Spectral Properties

- Melting Points : Brominated indole-3-carbaldehydes generally exhibit high melting points (>200°C) due to strong intermolecular interactions. For example, 6-bromo-1H-indole-3-carbaldehyde derivatives in show decomposition above 200°C, while methylated analogs (e.g., 5-methyl-1H-indole-3-carbaldehyde) melt at 159–160°C .

- Spectroscopy: IR: The aldehyde C=O stretch appears near 1670–1700 cm⁻¹. Bromine substitution causes minor shifts in aromatic C–H stretches . NMR: In 6-bromo-1H-indole-3-carbaldehyde, the aldehyde proton resonates at δ ~10.0 ppm. Methylation at N1 deshields adjacent protons, shifting signals upfield .

Reactivity and Functionalization

- The formyl group at C3 enables condensation reactions (e.g., forming thiosemicarbazones or Schiff bases), as seen in 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone (). Methylation at N1 blocks N–H participation, directing reactivity toward the aldehyde and bromine sites .

- Bromine at C6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas its position (C5 vs. C6) influences regioselectivity in further functionalization .

Crystallographic and Supramolecular Features

- Non-methylated analogs like 6-bromo-1H-indole-3-carbaldehyde form N–H⋯O hydrogen-bonded chains, which aggregate into layers via C–H⋯π interactions .

Pharmacological and Industrial Relevance

Biological Activity

6-Bromo-1-methyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article delves into its biochemical interactions, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₁O, with a molecular weight of approximately 224.05 g/mol. The compound features a bromine atom at the 6-position of the indole ring and an aldehyde group at the 3-position, contributing to its reactivity and biological activity .

Enzyme Interactions

One of the notable biochemical activities of this compound is its interaction with cytochrome P450 enzymes, particularly CYP2A6. This enzyme plays a crucial role in the metabolism of various xenobiotics, including nicotine. Preliminary studies suggest that this compound can inhibit CYP2A6 activity, which may influence nicotine metabolism and related pathways .

Gene Expression Modulation

This compound has been shown to modulate gene expression linked to oxidative stress response pathways. It can alter the expression of genes that regulate cellular redox status, potentially impacting cellular health and disease processes .

Cytotoxicity and Antimicrobial Activity

In laboratory studies, this compound exhibits varying degrees of cytotoxicity depending on concentration. At lower doses, it demonstrates minimal toxicity while exerting significant biochemical effects through enzyme inhibition and modulation of gene expression . Furthermore, it has shown promising antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent .

Effects on Cell Signaling Pathways

The compound influences several cell signaling pathways, which can lead to changes in cell proliferation and apoptosis. This modulation is critical for understanding its potential use in cancer therapy, as it may affect tumor growth dynamics .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, analogs derived from this compound were evaluated for their antitumor activity, with variations in substituents affecting potency .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 6-Bromo-1-methyl | H460 | 15 | Significant growth inhibition observed |

| T29Kt1 | 20 | Comparable efficacy noted |

Animal Model Studies

Animal studies have indicated that different dosages of the compound lead to varying effects on metabolic pathways. Low doses primarily exert their effects through enzyme inhibition without significant toxicity . These findings suggest that dosage optimization could enhance therapeutic efficacy while minimizing adverse effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Bromoindole-3-carboxaldehyde | Lacks N-methyl substitution | Moderate antimicrobial activity |

| N-Methylindole-3-carbaldehyde | Lacks bromine substitution | Exhibits neuroprotective properties |

| Indole-3-carbaldehyde | No substitutions | Known for anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-1-methyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with 1-methyl-1H-indole-3-carbaldehyde. Bromination at the 6-position is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) or acetonitrile under reflux .

-

Step 2 : Optimize reaction temperature (e.g., 0–25°C) and stoichiometry (1.1–1.5 eq Br₂/NBS) to minimize over-bromination.

-

Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

-

Key Data : Typical yields range from 60–80%, with purity >95% confirmed by NMR and HPLC .

Reagent Solvent Temperature Yield Br₂ DCM 0°C → RT 65% NBS Acetonitrile 40°C 75%

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns. The aldehyde proton appears as a singlet at ~10.0 ppm, while the methyl group resonates at ~3.8 ppm .

- X-ray Crystallography : Single-crystal analysis reveals planar indole rings with dihedral angles <10° between substituents. Hydrogen-bonding networks (e.g., N–H⋯O) stabilize the crystal lattice .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 254.0 for C₁₀H₈BrNO) .

Advanced Research Questions

Q. How does the bromine substituent at the 6-position influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Comparative Studies : Compare reactivity with chloro- or iodo-analogs (e.g., 6-iodo-1H-indole-3-carbaldehyde) in Suzuki-Miyaura couplings. Bromine offers moderate reactivity, requiring Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (80°C, 12 h) .

- Electronic Effects : The electron-withdrawing bromine reduces electron density at the 3-carbaldehyde position, slowing nucleophilic additions but enhancing stability in acidic conditions.

- Data Contradictions : Some studies report lower yields for bromo-derivatives vs. iodo-analogs due to slower oxidative addition .

Q. What computational approaches are used to predict the pharmacological potential of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity. The bromine atom lowers LUMO energy (-1.8 eV), enhancing electrophilicity .

- Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina. The aldehyde group forms hydrogen bonds with catalytic lysine residues (binding energy: -8.2 kcal/mol) .

- ADMET Prediction : Use SwissADME to evaluate solubility (LogP ~2.5) and CYP450 inhibition risks.

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated indole derivatives?

- Methodology :

- Systematic Optimization : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity, temperature). For example, NBS in DMF increases yield to 85% vs. 65% in DCM .

- Byproduct Analysis : Employ LC-MS to identify dimers or over-brominated side products. Adjust stoichiometry to 1.2 eq Br₂ for minimal byproducts.

- Literature Synthesis Comparison : Note that iodination (e.g., 6-iodo derivatives) often proceeds faster but requires costly reagents .

Q. Data Contradictions and Gaps

- Synthetic Yields : Discrepancies arise from solvent choice (polar vs. non-polar) and brominating agents. NBS in acetonitrile outperforms Br₂ in DCM .

- Biological Activity : While indole derivatives show antimicrobial potential, specific data for this compound is limited, necessitating targeted assays .

Properties

IUPAC Name |

6-bromo-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMVCBMQKYKOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.